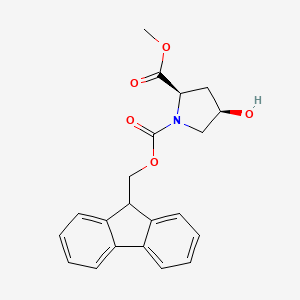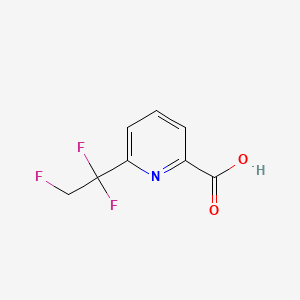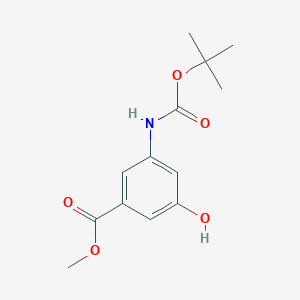![molecular formula C9H11ClFNO4S B13462837 (2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride](/img/structure/B13462837.png)
(2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride is a synthetic organic compound that features a fluorosulfonyl group attached to a phenyl ring, which is further connected to an amino acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursorsThis can be achieved using reagents such as sulfuryl fluoride (SO2F2) in the presence of a suitable catalyst . The amino acid backbone is then introduced through a coupling reaction, often using standard peptide synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The final product is typically purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The fluorosulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the fluorosulfonyl group, yielding a simpler phenylpropanoic acid derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler phenylpropanoic acid derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This makes the compound useful in studying enzyme inhibition and developing enzyme inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-3-[3-(sulfonyl)phenyl]propanoic acid hydrochloride: Lacks the fluorine atom, which may result in different reactivity and binding properties.
(2S)-2-amino-3-[3-(chlorosulfonyl)phenyl]propanoic acid hydrochloride: Contains a chlorine atom instead of fluorine, which can affect its chemical behavior and interactions.
Uniqueness
The presence of the fluorosulfonyl group in (2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride imparts unique chemical properties, such as increased electronegativity and reactivity, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C9H11ClFNO4S |
|---|---|
Peso molecular |
283.70 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(3-fluorosulfonylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO4S.ClH/c10-16(14,15)7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |
Clave InChI |
SGVKNJPLWVAWTQ-QRPNPIFTSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)S(=O)(=O)F)C[C@@H](C(=O)O)N.Cl |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)F)CC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13462754.png)
![3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462755.png)
![1-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13462761.png)
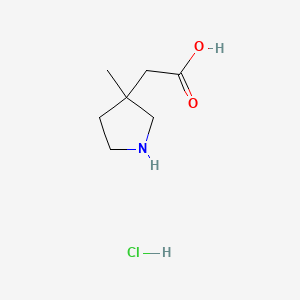
![7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one](/img/structure/B13462771.png)
![2-[Benzyl({4,4,8-trimethyl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl})amino]ethan-1-ol](/img/structure/B13462781.png)
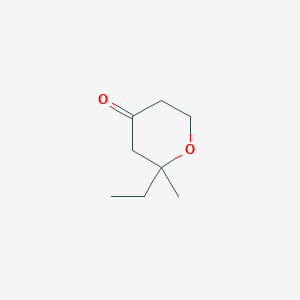
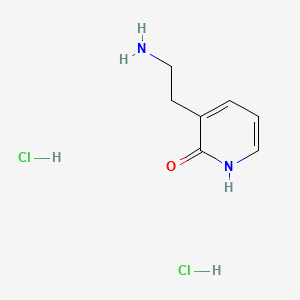
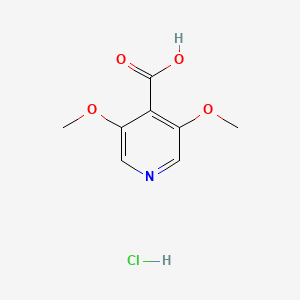
![rac-{[(1R,2R)-2-methylcyclopropyl]methyl}(propan-2-yl)amine hydrochloride, trans](/img/structure/B13462810.png)
